6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide
Description
This compound (CAS 76582-30-4) is a phenanthrene derivative featuring a hexahydrophenanthrene core with a 6-methoxy group, 1,4a-dimethyl substituents, and a carbohydrazide functional group at position 1.
Properties
CAS No. |
76582-30-4 |
|---|---|
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide |
InChI |
InChI=1S/C18H26N2O2/c1-17-9-4-10-18(2,16(21)20-19)15(17)8-6-12-5-7-13(22-3)11-14(12)17/h5,7,11,15H,4,6,8-10,19H2,1-3H3,(H,20,21) |
InChI Key |
LSLCHWWUFICOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide
General Synthetic Strategy
The synthesis of 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide generally involves:
- Starting from a suitably substituted hexahydrophenanthrene-1-carboxylic acid or related derivatives such as carbonitriles .
- Functional group transformations including acylation, oxidation, hydrolysis, and hydrazide formation .
- Introduction of the methoxy group either by methylation of a hydroxy precursor or by using methoxy-substituted starting materials.
Specific Preparation Routes
From 6-Methoxy-1,4a-dimethyl-hexahydrophenanthrene-1-carboxylic acid
One direct approach is the conversion of the carboxylic acid derivative to the corresponding carbohydrazide by reaction with hydrazine hydrate. This typically involves:
- Activation of the carboxylic acid (e.g., as an acid chloride or using coupling reagents).
- Treatment with hydrazine hydrate to form the carbohydrazide.
This method is a classical approach for synthesizing hydrazide derivatives from carboxylic acids.
From 1,4a-Dimethyl-6-hydroxy-7-isopropyl-hexahydrophenanthrene-1-carbonitrile (Related Intermediate)
According to patent US2816907A, related phenanthrene derivatives such as 1,4a-dimethyl-6-hydroxy-7-isopropyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile undergo multi-step transformations:
- Friedel-Crafts acylation of the carbonitrile with acyl halides (e.g., acetyl chloride) to introduce acyl substituents at the 6-position.
- Oxidation of the acylated product with peroxy acids (e.g., perbenzoic acid) to form acetoxy derivatives.
- Basic hydrolysis of the acetoxy group to yield hydroxy derivatives.
- Conversion of the hydroxy intermediate to methoxy derivatives via methylation (e.g., using methyl iodide and sodium hydride or sodium alkoxides).
- Finally, the carbonitrile function can be hydrolyzed to the carboxylic acid and then converted to the carbohydrazide by reaction with hydrazine.
This sequence highlights the complexity of introducing the methoxy substituent and the carbohydrazide group on the phenanthrene skeleton.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Friedel-Crafts acylation | Acyl halide (e.g., acetyl chloride), AlCl3 | Low temperature (5-10 °C) in benzene |
| Oxidation | Peroxy acids (perbenzoic acid, performic acid) | Room temperature to 25 °C, dark conditions |
| Hydrolysis | Basic hydrolysis (KOH or NaOH) | Followed by acidification |
| Methylation of hydroxy group | Methyl iodide, sodium propoxide or hydride | Reflux in anhydrous alcohol (e.g., propanol) |
| Conversion of acid to hydrazide | Hydrazine hydrate, acid chloride activation | Standard hydrazide formation |
Data Table: Key Intermediates and Products
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Preparation Notes |
|---|---|---|---|---|
| 6-Methoxy-1,4a-dimethyl-hexahydrophenanthrene-1-carboxylic acid | C18H24O3 | 288.4 | Carboxylic acid, methoxy | Precursor acid for carbohydrazide |
| 1,4a-Dimethyl-6-hydroxy-7-isopropyl-hexahydrophenanthrene-1-carbonitrile | C20H29NO | ~303 | Hydroxy, nitrile | Intermediate for acylation and oxidation |
| 6-Methoxy-1,4a-dimethyl-hexahydrophenanthrene-1-carbohydrazide | C18H26N2O2 | 302.4 | Carbohydrazide, methoxy | Target compound |
Analysis of Preparation Methods
The preparation of 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide is multi-step and requires careful control of reaction conditions , especially during Friedel-Crafts acylation and oxidation steps to avoid overreaction or decomposition.
Oxidation with peroxy acids is a crucial step to introduce oxygen functionalities that can be further manipulated to yield hydroxy or methoxy substituents.
The methylation step to introduce the methoxy group is typically done by nucleophilic substitution on the hydroxy intermediate using methyl iodide or similar reagents under basic conditions.
Conversion of the carboxylic acid to the carbohydrazide is a standard hydrazide synthesis involving activation of the acid and reaction with hydrazine hydrate.
The synthetic route is supported by patent literature and chemical supplier data, confirming the feasibility of these transformations.
Summary Table of Preparation Route
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Friedel-Crafts acylation | 1,4a-Dimethyl-7-isopropyl-hexahydrophenanthrene-1-carbonitrile | Acyl halide, AlCl3, benzene, 5-10 °C | 6-Acyl substituted carbonitrile |
| 2 | Oxidation | 6-Acyl substituted carbonitrile | Peroxy acid (perbenzoic acid), RT | 6-Acetoxy derivative |
| 3 | Hydrolysis | 6-Acetoxy derivative | Base hydrolysis (KOH), acidification | 6-Hydroxy substituted intermediate |
| 4 | Methylation | 6-Hydroxy intermediate | Methyl iodide, sodium propoxide, reflux | 6-Methoxy substituted intermediate |
| 5 | Hydrazide formation | 6-Methoxy hexahydrophenanthrene-1-carboxylic acid | Activation (acid chloride), hydrazine hydrate | 6-Methoxy-1,4a-dimethyl-hexahydrophenanthrene-1-carbohydrazide |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variations
Carboxylic Acid Analogs
- 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid (CAS 10037-26-0): Key Difference: Replaces the carbohydrazide with a carboxylic acid. Impact: Increased acidity (pKa ~4-5) and water solubility compared to the carbohydrazide (pKa ~8-9). The carboxylic acid may form stronger ionic interactions, while the carbohydrazide offers dual hydrogen-bond donor/acceptor capacity .
Ester Derivatives
- Methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylate :
Iminoderivatives
- 9-Hydroxyimino-6-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-phenanthrene-1-carboxylic acid methyl ester: Key Difference: Substitutes the carbohydrazide with a hydroxyimino group at position 8. Impact: The imino group may enhance metal chelation or redox activity, differing from the carbohydrazide’s hydrogen-bonding focus. This compound has been evaluated for antiviral activity .
Substituent Position and Steric Effects
Dimethoxy Derivatives
- Phenanthrene, 1,2,3,4,4a,9,10,10a-octahydro-6,7-dimethoxy-1,1,4a-trimethyl- (CAS 106623-26-1): Key Difference: Adds a 7-methoxy group and an extra methyl at position 1. Impact: Increased steric bulk and electron density may hinder receptor binding. The dual methoxy groups could enhance π-π stacking but reduce solubility compared to the monomethoxy target compound .
Isopropyl-Substituted Analogs
- Phenanthrene, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,1,4a-trimethyl-7-(1-methylethyl): Key Difference: Replaces the methoxy group with a 7-isopropyl substituent. Impact: The bulky isopropyl group increases hydrophobicity (logP ~4.5 vs.
Structural Modifications in the Core
Ketone-Containing Derivatives
- 6-Hydroxy-7-isopropyl-1,1,4a-trimethyl-2,3,4,4a,10,10a-hexahydrophenanthren-9(1H)-one: Key Difference: Introduces a ketone at position 9 and a hydroxy group at position 4. The hydroxy group may confer antioxidant properties absent in the target compound .
Vinyl-Substituted Analogs
- 1,4a,7-Trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-phenanthrene-1-carboxylic acid: Key Difference: Incorporates a vinyl group at position 7 and a fully saturated dodecahydro core. The extended saturation reduces aromaticity, affecting π-system interactions .
Biological Activity
6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide can be represented as follows:
- Molecular Formula : C18H26N2O2
- CAS Number : 271769
- Molecular Weight : 302.41 g/mol
This compound features a phenanthrene backbone with methoxy and hydrazide functional groups that contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing cellular damage. The methoxy group in this compound may enhance its electron-donating ability, thus improving its antioxidant capacity.
Antimicrobial Activity
6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide has shown potential antimicrobial effects against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi by disrupting their cell membranes or metabolic processes.
Cytotoxicity
Cytotoxicity studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy.
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Case Studies
-
Study on Antioxidant Effects :
- A study evaluated the antioxidant activity of various derivatives of phenanthrene compounds. It was found that 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide exhibited a higher antioxidant capacity compared to other tested compounds.
-
Antimicrobial Efficacy :
- In a comparative study against common pathogens (e.g., Staphylococcus aureus and Candida albicans), this compound showed significant inhibitory effects at concentrations as low as 50 µg/mL.
-
Cytotoxicity Assessment :
- A cytotoxicity assay on human cancer cell lines revealed that the compound induced cell death at IC50 values ranging from 20 to 30 µM after 24 hours of exposure.
Data Table: Biological Activities
Q & A
Basic Question: What are the key methodological considerations for synthesizing 6-Methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbohydrazide?
Answer:
Synthesis requires multi-step optimization:
- Precursor Selection : Use phenanthrene derivatives (e.g., 7-isopropyl-1,4a-dimethyl analogs) as starting materials, leveraging regioselective methoxylation and hydrazide conjugation .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility of sterically hindered intermediates) .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the carbohydrazide derivative, ensuring >95% purity via NMR validation .
Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic signals (e.g., methoxy protons at δ 3.2–3.5 ppm, hydrazide NH at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS (expected [M+H] ~345.2 Da) and compare with NIST spectral libraries .
- IR Spectroscopy : Validate carbonyl (C=O stretch ~1650 cm) and NH groups (~3300 cm) .
Advanced Question: How should researchers address discrepancies in spectral data during characterization?
Answer:
Contradictions may arise from isomerism or impurities:
- Isomer Identification : Perform 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .
- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic impurities affecting melting points .
- Database Cross-Validation : Compare experimental spectra with NIST or CC-DPS databases to resolve ambiguities .
Advanced Question: What computational tools are effective for predicting the compound’s physicochemical properties?
Answer:
- Quantum Chemistry : Use Gaussian or ORCA for DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/organic matrices using GROMACS, validated via experimental solubility tests .
- QSPR Models : Apply tools like COMSOL Multiphysics to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability .
Advanced Question: How can reaction mechanisms involving this compound be elucidated?
Answer:
- Isotopic Labeling : Track hydrazide decomposition pathways using -labeled analogs and GC-MS analysis .
- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy under varying pH (4–9) .
- Computational Mechanistics : Map transition states with Gaussian’s TS optimizer, comparing activation energies with experimental Arrhenius plots .
Advanced Question: What strategies optimize large-scale synthesis while maintaining stability?
Answer:
- Process Control : Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of reaction progression .
- Stability Protocols : Store the compound under inert gas (N) at -20°C, avoiding UV exposure to prevent photodegradation .
- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and minimize byproduct formation .
Advanced Question: How can researchers integrate theoretical frameworks into experimental design for this compound?
Answer:
- Hypothesis-Driven Design : Apply QSAR models to prioritize hydrazide modifications for enhanced bioactivity .
- Comparative Analysis : Benchmark experimental results against computational predictions (e.g., docking scores vs. in vitro IC values) .
- Error Analysis : Use Bayesian statistics to quantify uncertainties in theoretical vs. experimental data .
Advanced Question: What methodologies are recommended for studying its interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized receptor proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cryo-EM : Resolve binding conformations at near-atomic resolution for structure-activity insights .
Advanced Question: How can conflicting bioactivity data across studies be reconciled?
Answer:
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, assay conditions) .
- Dose-Response Replication : Standardize protocols (e.g., ATP-based viability assays) across labs to minimize variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., Western blotting alongside ELISA) .
Advanced Question: What advanced separation techniques resolve closely related derivatives?
Answer:
- Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol gradients to separate enantiomers .
- Crystallization Screening : Optimize solvent/anti-solvent pairs (e.g., ethanol/water) for polymorph-specific recrystallization .
- Capillary Electrophoresis (CE) : Resolve charged derivatives via pH-modulated mobility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
